Product packaging for Tridecylbenzene(Cat. No.:CAS No. 123-02-4)

Tridecylbenzene

Cat. No.: B089775
CAS No.: 123-02-4
M. Wt: 260.5 g/mol
InChI Key: MCVUKOYZUCWLQQ-UHFFFAOYSA-N
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Description

Tridecylbenzene ( 123-02-4) is a high-purity, linear alkylbenzene with the molecular formula C19H32 and a molecular weight of 260.46 g/mol . This compound is a colorless liquid at room temperature with a density of 0.881 g/mL and a boiling point of 188-190 °C at 10 mm Hg . Its primary research application is as a key precursor in the synthesis of Linear Alkylbenzene Sulfonic Acid (ABSA), a major surfactant used in the manufacturing of modern household and industrial detergents . The sulfonation process, typically using sulfur trioxide (SO₃) in a falling-film reactor, transforms this compound into ABSA, which is valued in research for its high detergency, excellent biodegradability, and compatibility with various washing conditions . Studies focus on optimizing this reaction to manage byproduct formation and improve reactor efficiency . Beyond surfactant studies, its well-defined structure makes it a useful model compound in petroleum feedstock modeling, environmental analysis of hydrocarbon degradation, and as a standard in chromatographic applications . Researchers utilize this compound to investigate the behavior and conversion of heavier hydrocarbons in catalytic processes . As a liquid, it has a melting point of approximately 10 °C (50 °F) and a flash point above 112 °C (234 °F), closed cup . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handling and Safety: this compound is insoluble in water and requires standard laboratory safety practices. It may be irritating to the mucous membranes and upper respiratory system . Vigorous reactions can occur with strong oxidizing agents . Refer to the Safety Data Sheet (SDS) for comprehensive hazard, handling, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32 B089775 Tridecylbenzene CAS No. 123-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tridecylbenzene
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InChI

InChI=1S/C19H32/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h12,14-15,17-18H,2-11,13,16H2,1H3
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InChI Key

MCVUKOYZUCWLQQ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCC1=CC=CC=C1
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Molecular Formula

C19H32
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DSSTOX Substance ID

DTXSID7040784
Record name 1-Phenyltridecane
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Molecular Weight

260.5 g/mol
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Physical Description

Tridecylbenzene is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; mp = 10 deg C; [HSDB]
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Boiling Point

654.8 °F at 760 mmHg (USCG, 1999), 346 °C
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Flash Point

greater than 230 °F (USCG, 1999)
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Density

0.881 (USCG, 1999) - Less dense than water; will float, 0.8550 @ 25 °C/4 °C
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Vapor Pressure

0.0000127 [mmHg], 1.27X10-5 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

123-02-4, 29463-64-7, 68648-87-3, 129813-59-8
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Melting Point

50 °F (USCG, 1999), 10 °C
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Chemical and Physical Properties

Tridecylbenzene is a colorless to light yellow liquid with a characteristic odor. ontosight.ai Its properties are largely determined by the presence of the long alkyl chain and the aromatic benzene (B151609) ring.

PropertyValue
Molecular FormulaC19H32
Molecular Weight260.46 g/mol
Melting Point10 °C (50 °F)
Boiling Point346 °C (655 °F)
Density0.881 g/mL
Flash Point>112 °C (>234 °F)
Water SolubilityInsoluble
LogP (Octanol-Water Partition Coefficient)9.36

Data sourced from multiple references. nih.govaccustandard.comaksci.comstenutz.euchemdad.comavantorsciences.com

Synthesis and Manufacturing

The primary method for producing linear alkylbenzenes, including tridecylbenzene, is through the Friedel-Crafts alkylation of benzene (B151609). nih.gov This process typically involves two main steps:

Dehydrogenation of n-paraffins: Linear alkanes (paraffins) with the desired chain length (in this case, C13) are catalytically dehydrogenated to form the corresponding linear olefins (tridecene). echem-eg.comresearchgate.net

Alkylation of benzene: The resulting olefins are then reacted with benzene in the presence of a catalyst to form linear alkylbenzene. echem-eg.comresearchgate.net

Historically, hydrogen fluoride (B91410) (HF) has been a common catalyst for the alkylation step. researchgate.net However, due to environmental and safety concerns associated with HF, solid acid catalysts, such as zeolites, are being increasingly explored and implemented. researchgate.net

Industrial and Commercial Applications

The predominant use of tridecylbenzene is as a chemical intermediate in the production of linear alkylbenzene sulfonates (LAS). ontosight.ainih.gov The process involves the sulfonation of the benzene (B151609) ring of this compound. researchgate.net The resulting sodium this compound sulfonate is an anionic surfactant with excellent detergent properties, making it a key component in a wide range of cleaning products, including laundry detergents and household cleaners. ontosight.airedox.com

Beyond its role in detergents, this compound and its derivatives find applications in other areas:

Lubricants: The chemical structure of this compound provides friction-reducing properties, making it useful in the formulation of lubricants. ontosight.aicymitquimica.com

Personal Care Products: Due to their surfactant properties, derivatives of this compound may be found in products like shampoos and body washes. ontosight.aiontosight.ai

Industrial Cleaners: The effectiveness of LAS in breaking down oils and grease makes them valuable in industrial cleaning solutions. ontosight.ai

Environmental Considerations

Alkylation Reactions in this compound Synthesis

The core of this compound production lies in the alkylation of benzene (B151609) with a C13 olefin, typically 1-tridecene. This reaction is a classic example of electrophilic aromatic substitution. mt.com

Friedel-Crafts Alkylation Mechanisms and Catalysis

The traditional and widely practiced method for synthesizing this compound is through Friedel-Crafts alkylation. pressbooks.pub This reaction involves the electrophilic attack of a carbocation, generated from the alkylating agent (tridecene), on the benzene ring. mt.com

The mechanism proceeds in several steps:

Formation of the Electrophile: In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or hydrogen fluoride (B91410) (HF), the alkene (tridecene) is protonated to form a secondary carbocation. mt.compressbooks.pub

Electrophilic Attack: The carbocation then attacks the electron-rich benzene ring, leading to the formation of a non-aromatic carbocation intermediate, also known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A base in the reaction mixture removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound. mt.com

Homogeneous catalysts like HF and AlCl₃ have been historically used in commercial LAB production. tandfonline.com However, their corrosive nature and the environmental concerns associated with their use have driven the search for safer and more sustainable alternatives. tandfonline.com

Zeolite-Catalyzed Alkylation for this compound Production

In recent years, solid acid catalysts, particularly zeolites, have emerged as a promising alternative to traditional liquid acid catalysts for linear alkylbenzene synthesis. researchgate.netmdpi.com Zeolites are crystalline aluminosilicates with a well-defined porous structure, offering shape selectivity and strong acid sites. mdpi.commdpi.com

Large-pore zeolites such as HY, H-mordenite (H-MOR), and H-beta (H-BEA) have been extensively studied for the alkylation of benzene with long-chain olefins. researchgate.netmdpi.com The use of HY zeolite has shown high selectivity (97–98%) towards the desired linear alkylbenzene product. mdpi.com The catalytic activity of HY zeolite is dependent on its Si/Al ratio, which influences the number of acid sites. mdpi.com

The advantages of using zeolite catalysts include:

Reduced Corrosion: Being solid materials, they are less corrosive than HF and AlCl₃.

Easier Separation: They can be easily separated from the reaction mixture by filtration.

Regeneration: Deactivated catalysts can often be regenerated and reused.

Shape Selectivity: The pore structure of zeolites can influence the product distribution, favoring the formation of specific isomers. mdpi.com

However, challenges such as catalyst deactivation due to coke formation remain an area of active research. researchgate.net

Emerging Catalytic Systems in Alkylbenzene Synthesis

The quest for more efficient, selective, and environmentally benign catalytic systems continues to drive innovation in alkylbenzene synthesis. Some of the emerging catalytic systems include:

Mesoporous Materials: Materials like MCM-41 and SBA-15, which possess larger pore diameters than traditional zeolites, are being explored to overcome diffusion limitations associated with long-chain olefins. mdpi.com

Niobic Acid: This solid Brønsted acid catalyst has been investigated for the synthesis of linear alkylbenzenes through a novel pathway involving the Diels-Alder cycloaddition of furan (B31954) (potentially biomass-derived) with linear alkenes, followed by dehydration. tandfonline.com

Transition Metal Catalysts: A nickel-based catalyst system has been developed for the anti-Markovnikov hydroarylation of terminal alkenes with arenes, producing linear alkylbenzenes in high yields (85–96%) and with high linearity (approximately 50:1 linear to branched selectivity). acs.org This one-step process offers a significant advantage over traditional multi-step methods. acs.org

Catalyst TypeKey FeaturesAdvantagesChallenges
Friedel-Crafts (HF, AlCl₃) Homogeneous Lewis acidsHigh activityCorrosive, environmental concerns, difficult to separate
Zeolites (HY, H-MOR) Solid acids, shape-selectiveNon-corrosive, easy separation, regenerableCatalyst deactivation by coking
Mesoporous Materials Larger pore diametersImproved diffusion for long-chain olefinsLower acidity compared to some zeolites
Niobic Acid Solid Brønsted acidPotential for using bio-based feedstockNovel reaction pathway, requires further development
Nickel-based catalyst Transition metal catalystHigh yield and selectivity for linear product, one-step reactionCatalyst lifetime and functional group tolerance

Feedstock Selection and Purity Considerations in this compound Production

The primary feedstocks for this compound production are benzene and tridecene. The quality and purity of these raw materials are critical for ensuring high product yield and minimizing the formation of undesirable byproducts.

Benzene: Benzene is a fundamental aromatic compound and a key raw material in the chemical industry. researchgate.net Its purity is crucial, as contaminants can interfere with the catalyst and lead to side reactions.

Tridecene: This C13 olefin is typically a linear α-olefin (1-tridecene). The linearity of the olefin is paramount for producing linear alkylbenzenes, which are more biodegradable than their branched counterparts. acs.org The feedstock may be a mixture of C10-C14 linear olefins. aiche.org The presence of dienes in the olefin feedstock can lead to the formation of heavy alkylates and contribute to catalyst deactivation. researchgate.netresearchgate.net Therefore, a hydrogenation step is often included to convert dienes to mono-olefins before the alkylation reaction. researchgate.netresearchgate.net The presence of even trace amounts of oxygenated organic compounds in the feedstock can significantly decrease the lifetime of zeolite catalysts. researchgate.net

Reaction Engineering and Process Intensification in this compound Manufacturing

Optimizing the reaction conditions and reactor design is essential for efficient and cost-effective this compound production. Key parameters that are controlled include temperature, pressure, and the molar ratio of benzene to olefin.

Process intensification strategies aim to develop more efficient and sustainable chemical processes. numberanalytics.com In the context of alkylbenzene production, this can involve:

Reactive Distillation: Combining the reaction and separation steps in a single unit can improve efficiency and reduce capital costs. numberanalytics.com

Microreactors: These small-scale reactors offer improved heat and mass transfer, leading to faster reaction times and enhanced safety. numberanalytics.com

Falling Film Reactors: These are commonly used for the subsequent sulfonation of linear alkylbenzenes to produce LAS. researchgate.netacs.org Modeling and simulation of these reactors are crucial for optimizing their performance. researchgate.net

Mathematical modeling of the entire process, from alkane dehydrogenation to alkylation, can help in improving selectivity by, for example, suppressing catalyst deactivation. researchgate.net

Impurity Profiling and Separation Strategies in this compound Synthesis

The product stream from the alkylation reactor is a mixture containing the desired this compound, unreacted benzene, and various impurities. A comprehensive understanding of the impurity profile is necessary for developing effective separation strategies.

Common impurities include:

Dialkylbenzenes: Formed from the polyalkylation of the benzene ring. libretexts.org

Heavy Alkylates: High molecular weight byproducts.

Light Alkylates: Low molecular weight byproducts.

Tetralins and Sulfones: These can form during the subsequent sulfonation step. researchgate.net

Separation is typically achieved through distillation. Unreacted benzene is recovered and recycled back to the alkylation reactor. The this compound product is then separated from the heavy and light alkylates. Post-synthesis purification steps can also include:

Dealcoholization: If alcohols are present as impurities, they can be removed by vacuum distillation.

Neutralization: Washing with a basic solution, such as sodium bicarbonate, can remove residual acidic catalysts.

Drying: The use of drying agents like anhydrous sodium sulfate (B86663) can remove any remaining moisture.

Isomer Distribution Control in this compound Synthesis

A critical aspect of this compound synthesis is the control of isomer distribution. The position of the phenyl group on the tridecyl chain significantly influences the properties of the final product and its derivatives. The formation of various isomers is a known challenge in Friedel-Crafts alkylation reactions due to potential carbocation rearrangements. libretexts.org

Research has focused on developing catalytic systems that can direct the alkylation to specific positions on the alkyl chain. The use of specific catalysts can influence the formation of different isomers. For example, certain zeolite catalysts, like UZM-8, MWW, BEA, and others, have been investigated for their ability to produce a high 2-phenyl isomer content in linear alkylbenzene synthesis. google.com The control of the 2-phenyl isomer content can also be managed by adjusting the water concentration in the feed or process stream when using a dual-component catalyst system. google.com One component of this catalyst system aims for a lower 2-phenyl isomer content, while the second component promotes a higher 2-phenyl isomer content. google.com

Recent advancements have explored the use of specialized ligands in catalyst design to block certain reaction sites and favor the formation of a specific isomer. For instance, the development of an iridium catalyst with a "roof-like" ligand has shown success in the selective synthesis of meta isomers in other aromatic compounds, a strategy that could potentially be adapted for this compound synthesis. riken.jp This approach mimics the precision of enzymatic reactions to guide the synthesis towards the desired isomer, which can obviate the need for costly separation procedures. riken.jp The ability to control the stereochemistry of the product is also influenced by the catalyst's isomeric distribution and the nature of the prochiral comonomer. unibo.it

Table 1: Factors Influencing Isomer Distribution in Alkylbenzene Synthesis

FactorDescriptionPotential Impact on this compound Synthesis
Catalyst Type The choice of catalyst, such as traditional Lewis acids or solid acid catalysts like zeolites, can significantly affect isomer distribution. google.comZeolite catalysts can be tailored to favor the formation of specific isomers, such as the 2-phenyl isomer. google.com
Catalyst Ligand Specialized ligands can be designed to sterically hinder certain reaction pathways, leading to higher selectivity for a particular isomer. riken.jpA catalyst with a specifically designed ligand could potentially direct the alkylation to the desired position on the tridecyl chain. riken.jp
Reaction Conditions Parameters such as temperature, pressure, and solvent can influence the reaction kinetics and the relative rates of formation of different isomers. arborpharmchem.comOptimization of these conditions can help maximize the yield of the desired this compound isomer. arborpharmchem.com
Feedstock Purity The presence of impurities in the benzene or tridecene feedstock can lead to side reactions and the formation of undesired isomers.High-purity reactants are essential for achieving a clean reaction profile and a more controlled isomer distribution.
Water Concentration In some catalytic systems, the concentration of water in the reaction mixture can be used to control the isomer content of the final product. google.comPrecise control of water content could be a tool to fine-tune the isomer ratio in this compound production. google.com

Advanced Separation Techniques for this compound Purification

Following the synthesis of this compound, the crude reaction mixture contains the desired product along with unreacted starting materials, catalyst residues, and various isomers. Therefore, effective purification is essential to obtain this compound of the required purity for its intended applications. Several advanced separation techniques are employed for this purpose.

Distillation is a fundamental technique for separating components with different boiling points. sparkl.mesavemyexams.com Simple distillation can be used to remove volatile components, while fractional distillation is more effective for separating liquids with close boiling points, such as the different isomers of this compound. savemyexams.comuomustansiriyah.edu.iq In an industrial setting, continuous distillation processes are often used to enhance efficiency.

Chromatography offers a high degree of separation based on the differential partitioning of components between a stationary phase and a mobile phase. sparkl.mefunaab.edu.ng Techniques like column chromatography and gas chromatography (GC) are powerful tools for separating isomers and purifying this compound on a laboratory scale. sparkl.mersc.org High-performance liquid chromatography (HPLC) is another valuable technique for the separation of non-volatile substances. gd3services.com

Solvent extraction , also known as liquid-liquid extraction, is a method that separates compounds based on their different solubilities in two immiscible liquid phases. uomustansiriyah.edu.iqfunaab.edu.ng This technique can be used to remove impurities from the crude this compound product. For instance, an alkyl-substituted benzene can be used as a solvent to extract organic isocyanates from crude reaction mixtures. google.com

Membrane separation is an energy-efficient technology that separates components based on their size and shape using a semi-permeable membrane. This technique is particularly useful for separations that are difficult to achieve through thermal methods and is gaining importance in various industrial processes, including wastewater treatment.

Table 2: Comparison of Separation Techniques for this compound Purification

TechniquePrinciple of SeparationApplicability to this compound Purification
Fractional Distillation Difference in boiling points of the components. savemyexams.comuomustansiriyah.edu.iqEffective for separating this compound isomers from each other and from other components in the reaction mixture. uomustansiriyah.edu.iq
Gas Chromatography (GC) Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. sparkl.meHigh-resolution separation of volatile compounds, suitable for analyzing isomer distribution and for small-scale purification. sparkl.me
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. gd3services.comSuitable for the separation of non-volatile and high molecular weight compounds, including this compound isomers. gd3services.com
Solvent Extraction Differential solubility of components in two immiscible liquid phases. uomustansiriyah.edu.iqfunaab.edu.ngUseful for removing specific impurities from the crude product by selecting an appropriate solvent system. funaab.edu.nggoogle.com
Membrane Separation Selective permeation of components through a semi-permeable membrane based on size and shape. An emerging, energy-efficient technology that could be applied for the purification of this compound, particularly in large-scale operations.

Aromatic Substitution Reactions of the Benzene Ring in this compound

Electrophilic Aromatic Substitution Dynamics

The benzene ring of this compound can undergo electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The tridecyl group, being an alkyl substituent, influences both the rate and the regioselectivity of these reactions.

Alkyl groups are known to be activating, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. uoanbar.edu.iq This activation stems from the electron-donating inductive effect of the alkyl group, which enriches the electron density of the benzene ring, making it a more potent nucleophile. uoanbar.edu.iq The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

The tridecyl group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. uoanbar.edu.iq This directing effect is a consequence of the stability of the arenium ion intermediate. When the electrophile attacks at the ortho or para positions, one of the resonance structures places the positive charge on the carbon atom directly bonded to the tridecyl group. The alkyl group stabilizes this adjacent positive charge, lowering the activation energy for the formation of these intermediates compared to attack at the meta position. uoanbar.edu.iq

However, the bulky nature of the long tridecyl chain introduces steric hindrance, which can significantly affect the ratio of ortho to para products. The large size of the group can impede the approach of the electrophile to the nearby ortho positions. Consequently, the para position is often favored, leading to a higher yield of the para-substituted product. This effect is more pronounced with larger electrophiles.

A common example of electrophilic aromatic substitution is the Friedel-Crafts acylation, where an acyl group is introduced onto the benzene ring using an acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). savemyexams.com For this compound, this reaction would be expected to yield a mixture of ortho- and para-tridecyl-substituted ketones, with the para isomer likely being the major product due to reduced steric hindrance.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

Reaction Reagents Expected Major Product(s)
Nitration HNO₃, H₂SO₄ 1-Nitro-4-tridecylbenzene
Halogenation Br₂, FeBr₃ 1-Bromo-4-tridecylbenzene
Sulfonation SO₃, H₂SO₄ 4-Tridecylbenzenesulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃ 1-(4-Tridecylphenyl)ketone

Note: The para isomer is generally favored due to steric hindrance at the ortho positions.

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is highly unfavorable under typical conditions. wikipedia.org This type of reaction, where a nucleophile displaces a leaving group on the ring, generally requires the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring towards nucleophilic attack. wikipedia.orgphiladelphia.edu.jo These groups help to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. philadelphia.edu.jo

The tridecyl group is an electron-donating group, which increases the electron density of the aromatic ring. uoanbar.edu.iq This deactivates the ring toward attack by electron-rich nucleophiles. wikipedia.org For a nucleophilic substitution to occur on this compound, it would typically require extremely harsh reaction conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate. philadelphia.edu.jolibretexts.org

Oxidative Degradation Mechanisms of this compound

Thermal Oxidation Pathways

The thermal oxidation of this compound proceeds through a free-radical autoxidation mechanism, particularly at elevated temperatures. odourobservatory.org The process is initiated by the homolytic cleavage of a carbon-hydrogen bond to form a radical. The C-H bonds at the benzylic position (the carbon atom of the alkyl chain attached directly to the benzene ring) are the most susceptible to this cleavage because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.orgwordpress.com

The key steps in the chain reaction are:

Initiation: Formation of a tridecylbenzyl radical through thermal energy.

Propagation: The tridecylbenzyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another this compound molecule, generating a hydroperoxide (ROOH) and a new tridecylbenzyl radical, which continues the chain. researchgate.net

The degradation can lead to a complex mixture of products. The alkoxyl radical can undergo further reactions, such as β-scission, which involves the cleavage of C-C bonds, breaking down the long alkyl chain and forming products like ketones (e.g., acetophenone (B1666503) derivatives) and smaller alkyl radicals. wordpress.com Prolonged oxidation can ultimately lead to the formation of benzoic acid. libretexts.org

Photo-oxidative Degradation Processes

In the presence of light, particularly UV radiation, and oxygen, this compound can undergo photo-oxidative degradation. edpsciences.org This process is relevant to the environmental fate of alkylbenzenes. The aromatic ring can absorb UV light, leading to an excited state that can initiate radical reactions.

The degradation can be accelerated by photosensitizers, which absorb light and produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen. tshe.org The highly reactive hydroxyl radical can attack both the alkyl side chain and the aromatic ring. tshe.org Attack on the benzylic position of the alkyl chain initiates a radical oxidation process similar to thermal oxidation, leading to the formation of hydroperoxides, alcohols, and ketones. researchgate.netedpsciences.org Attack on the aromatic ring can result in hydroxylation and eventual ring-opening, breaking down the molecule into smaller, non-aromatic compounds like carboxylic acids. tshe.org

Catalytic Oxidation Studies

The oxidation of this compound can be controlled and accelerated using catalysts. acs.org Transition metal complexes, particularly those of cobalt, manganese, and iron, are effective catalysts for the liquid-phase oxidation of alkylbenzenes. acs.orgrsc.orgrsc.org These catalysts typically function by facilitating the decomposition of hydroperoxide intermediates. The metal ions cycle between different oxidation states, catalytically breaking down ROOH to generate the free radicals (RO•, ROO•) that propagate the oxidation chain. rsc.org

Table 2: Catalysts in Alkylbenzene Oxidation

Catalyst Type Example(s) Role in Oxidation Mechanism
Transition Metal Salts Co, Mn, Fe salts Catalyze decomposition of hydroperoxides to generate radicals. rsc.org
Metal Nanoparticles Pt, Pd on supports Provide active sites for oxidation, enhance reaction rates. mdpi.com
Zeolites ZSM-5, Al-PILCs Shape-selective catalysis, provide acidic sites. mdpi.comscielo.br

The use of solid catalysts, such as metal nanoparticles supported on materials like zeolites (e.g., ZSM-5) or pillared clays, has also been explored. mdpi.comscielo.br These heterogeneous catalysts offer advantages in terms of separation and reusability. The porous structure and acidic properties of supports like zeolites can influence the selectivity of the oxidation reaction by controlling reactant diffusion and stabilizing intermediates. mdpi.com Research in this area aims to develop efficient and selective processes for converting alkylbenzenes into valuable oxygenated chemicals or for their complete degradation in environmental applications. whiterose.ac.ukresearchgate.netineosopen.org

Hydrocarbon Chain Reactivity and Functionalization in this compound

The tridecyl group attached to the benzene ring is not uniformly reactive. The position of the carbon atom relative to the aromatic ring significantly influences its chemical behavior, with the benzylic position being the most notable for its heightened reactivity.

Selective Functionalization of the Tridecyl Moiety

Functionalizing the tridecyl group with precision is a key challenge in synthetic chemistry. The inherent reactivity of the benzylic position makes it the most straightforward site for modification.

The oxidation of the side chain to a carboxylic acid is a prime example of selective functionalization at the benzylic position. libretexts.org However, modern catalysis is opening new pathways for modifying other, less reactive C(sp³)-H bonds. The combination of photoredox and nickel catalysis has emerged as a potent method for the selective functionalization of C(sp³)-H bonds, which could potentially be applied to various positions on the tridecyl chain. sioc-journal.cn Similarly, iridium-catalyzed reactions have been noted for achieving terminal-selective functionalization of alkyl chains. sci-hub.se These advanced methods offer the potential to overcome the challenge of selectively modifying positions other than the benzylic carbon.

Table 2: Approaches for Selective Functionalization of the Tridecyl Moiety

Functionalization Target Reaction Type Potential Reagents/Catalysts Resulting Functional Group
Benzylic Position Oxidation Strong oxidizing agents (e.g., KMnO₄) Carboxylic Acid libretexts.org
Benzylic Position Halogenation Radical halogenating agents (e.g., NBS) Halide libretexts.org
Terminal Position C-H Functionalization Specialized transition-metal catalysts (e.g., Iridium-based) Various (catalyst-dependent) sci-hub.se

| General C(sp³)-H Bonds | Cross-Coupling | Photoredox/Nickel dual catalysis | Various (catalyst-dependent) sioc-journal.cn |

Acid-Base Interactions and Complex Formation with this compound

As an aromatic hydrocarbon, this compound is a relatively non-polar compound with no significant intrinsic acidic or basic properties. However, it participates in important acid-base reactions where the benzene ring acts as a Lewis base, and it can form complexes, particularly during its synthesis.

The primary acid-base interactions involving this compound are central to its industrial production and application:

Friedel-Crafts Alkylation : The synthesis of this compound involves the reaction of benzene with a tridecene or chlorinated tridecane (B166401) source. nih.gov This reaction is catalyzed by a strong acid, such as hydrogen fluoride (HF) or a Lewis acid like aluminum chloride (AlCl₃). nih.govscribd.com In this process, the pi-electron system of the benzene ring acts as a Lewis base, attacking the electrophilic carbocation generated from the alkyl source. nih.govscribd.com The aluminum chloride catalyst is known to form a catalyst complex during this process. nih.gov

Sulfonation : The most significant industrial reaction of this compound is sulfonation to produce this compound sulfonic acid, the precursor to linear alkylbenzene sulfonate (LAS) detergents. nih.govcleaninginstitute.org This is an electrophilic aromatic substitution where the benzene ring (Lewis base) attacks the strong electrophile sulfur trioxide (SO₃). scribd.cominchem.org The resulting sulfonic acid can then be neutralized with a base, such as an ethanolamine, to form the corresponding salt. google.com

Reaction with Strong Bases : Aromatic hydrocarbons like this compound can react exothermically with strong bases. nih.govnoaa.gov

While this compound itself does not readily form complexes in typical conditions, its sulfonated derivative, LAS, is known to form complexes with the metal ions responsible for water hardness (e.g., Ca²⁺, Mg²⁺), which can impact its performance as a surfactant. scribd.com

Table 3: Acid-Base and Complexation Interactions of this compound

Interaction Type Reacting Partner Context / Reaction Role of this compound
Lewis Acid-Base Alkyl Carbocation / AlCl₃ or HF Friedel-Crafts Alkylation (Synthesis) Lewis Base nih.govscribd.com
Lewis Acid-Base Sulfur Trioxide (SO₃) Electrophilic Aromatic Sulfonation Lewis Base scribd.cominchem.org
Exothermic Reaction Strong Bases General Reactivity Aromatic Hydrocarbon nih.govnoaa.gov

| Complex Formation | Aluminum Chloride (AlCl₃) | Synthesis | Formation of catalyst complex nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms within the molecule.

1H and 13C NMR Techniques in this compound Analysis

One-dimensional (1D) NMR, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, is fundamental in the analysis of this compound. researchgate.net For a linear this compound isomer, such as 1-phenyltridecane, the spectra exhibit characteristic signals corresponding to the aromatic and aliphatic portions of the molecule.

¹H NMR: In the proton NMR spectrum of 1-phenyltridecane, the aromatic protons on the benzene ring typically appear as a complex multiplet in the downfield region (δ 7.1-7.3 ppm). The protons of the methylene (B1212753) group attached directly to the benzene ring (benzylic protons) resonate around δ 2.6 ppm as a triplet. The other methylene groups in the long alkyl chain produce a large, overlapping signal around δ 1.2-1.6 ppm, while the terminal methyl group appears as a triplet in the most upfield region, typically around δ 0.9 ppm. guidechem.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. researchgate.net The aromatic carbons show signals in the δ 125-143 ppm range. The carbon of the methyl group at the end of the alkyl chain is found at approximately δ 14 ppm, while the numerous methylene carbons of the chain appear between δ 22-32 ppm. The benzylic carbon atom attached to the phenyl group is typically observed around δ 36 ppm. guidechem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Phenyltridecane (Note: Chemical shifts (δ) are relative to TMS and may vary based on solvent and experimental conditions.)

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic C-H7.10 - 7.30 (m)125.0 - 129.0
Quaternary Aromatic C-~143.0
Benzylic CH₂~2.60 (t)~36.0
Alkyl Chain CH₂1.20 - 1.60 (m)22.0 - 32.0
Terminal CH₃~0.90 (t)~14.0

Advanced NMR Techniques (e.g., 2D NMR) for Isomer Differentiation

Commercial this compound is often a complex mixture of isomers, where the phenyl group is attached at different positions along the tridecyl chain (e.g., 2-phenyltridecane, 3-phenyltridecane, etc.). Differentiating these positional isomers using 1D NMR alone can be challenging due to significant signal overlap, especially in the aliphatic region. magritek.com

Advanced two-dimensional (2D) NMR techniques are invaluable for this purpose. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. By revealing which protons are adjacent to each other, it allows for the tracing of the connectivity along the alkyl chain and helps to pinpoint the attachment point of the benzene ring. For instance, the unique splitting pattern and correlations of the methine proton (CH) at the point of phenyl substitution would be clearly distinguishable from the methylene (CH₂) protons in other isomers. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded protons and carbons (¹H-¹³C). It helps to resolve the heavily overlapped proton and carbon signals by spreading them across a second dimension. wikipedia.org By matching each proton to its attached carbon, HSQC can definitively assign the signals for the methine proton and carbon at the substitution site, confirming the isomeric structure. wikipedia.org

Mass Spectrometry (MS) for this compound Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Ionization Techniques for Alkylbenzene Fragmentation Analysis

The method of ionization significantly influences the fragmentation of the molecule. For alkylbenzenes like this compound, Electron Ionization (EI) and Chemical Ionization (CI) are commonly used techniques. scholaris.cacore.ac.uk

Electron Ionization (EI): This is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize the molecule, causing extensive fragmentation. The EI mass spectrum of linear this compound shows a molecular ion peak (M⁺) at m/z 260. researchgate.netnist.gov The most characteristic fragmentation involves cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak. Another significant ion at m/z 92 can also be observed. researchgate.netusgs.gov Isoalkylbenzenes produce characteristic ions at m/z 105 and 106. researchgate.net

Chemical Ionization (CI): This is a soft ionization technique that results in less fragmentation and typically produces a prominent protonated molecule peak [M+H]⁺. scholaris.cacore.ac.uk This is particularly useful for confirming the molecular weight of the parent compound when the molecular ion peak in EI is weak or absent. scholaris.ca

Table 2: Characteristic Mass Fragments of n-Tridecylbenzene in EI-MS

m/z Value Proposed Ion/Fragment Significance
260[C₁₉H₃₂]⁺Molecular Ion (M⁺) researchgate.netnist.gov
105[C₈H₉]⁺Secondary fragmentation product
92[C₇H₈]⁺Rearrangement product
91[C₇H₇]⁺Tropylium ion; often the base peak researchgate.net

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. For this compound, HRMS can confirm the molecular formula as C₁₉H₃₂, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition. researchgate.net This capability is crucial for verifying the identity of the compound and for characterizing unknown impurities in a sample.

Chromatographic Methods for Purity Assessment and Isomer Separation of this compound

Chromatography is an essential technique for separating the components of a mixture. organomation.com For this compound, which often exists as a complex mixture of isomers, chromatographic methods are vital for assessing purity and for separating these closely related compounds. scholaris.ca

Gas Chromatography (GC) is the most common method for the analysis of linear alkylbenzenes (LABs). researchgate.net

Principle: In GC, a sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of the compounds between the two phases. organomation.com

Columns: Both packed and capillary columns can be used, with capillary columns offering significantly higher resolution. researchgate.net Common stationary phases for LAB analysis include non-polar phases like SE-30 or SPB-1 and mid-polarity phases like VF-5ms. researchgate.net

Detection: A Flame Ionization Detector (FID) is widely used for quantitative analysis due to its high sensitivity to hydrocarbons. researchgate.netscilit.com Coupling GC with a Mass Spectrometer (GC-MS) provides both separation and definitive identification of the isomers based on their mass spectra. researchgate.netusgs.gov The elution order of LAB isomers on non-polar columns is typically based on their boiling points, with isomers having the phenyl group closer to the center of the alkyl chain eluting earlier than those with the phenyl group towards the end. scholaris.ca

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for the separation of this compound derivatives or when GC is not suitable. sielc.com

Principle: HPLC uses a liquid mobile phase and a column packed with small particles (stationary phase) to achieve high-resolution separations. molnar-institute.com Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile (B52724)/water), is a common mode for separating organic compounds. sielc.comiteh.ainih.gov The separation of positional isomers can be achieved by carefully optimizing the stationary phase and mobile phase composition. rsc.org

Table 3: Example Gas Chromatography Conditions for Linear Alkylbenzene Analysis

Parameter Condition
Instrument Gas Chromatograph with FID or MS detector researchgate.net
Column VF-5ms capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) researchgate.net
Carrier Gas Helium or Nitrogen researchgate.net
Injector Temperature 285 °C usgs.gov
Oven Program Initial temp 100 °C, ramp to 285 °C at 4 °C/min, hold for 40 min usgs.gov
Detector Temperature 285 °C (for FID) usgs.gov
Detection Mode FID or MS (full scan mode, e.g., m/z 50-500) usgs.gov

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Applications

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides powerful capabilities for both separation and identification.

Research has demonstrated the successful application of GC and GC-MS for the qualitative and quantitative analysis of linear alkylbenzene (LAB) mixtures, which include this compound. researchgate.net In these studies, various capillary columns are employed to achieve separation of different LAB isomers. The elution order is typically dependent on the length of the alkyl chain, with shorter chains eluting before longer ones. For instance, in a mixture of LABs, the observed elution sequence is decylbenzene, undecylbenzene, dodecylbenzene, and finally, this compound. researchgate.net

The choice of the stationary phase is critical for optimal separation. A study utilized a VF-5ms capillary column, which is a low-polarity phase, to effectively separate LAB isomers. researchgate.net The operating conditions, such as column temperature and detector temperature, are optimized to ensure good resolution and peak shape. For the analysis of LABs including this compound, a column temperature of 180°C has been reported as effective. researchgate.net

GC-MS analysis provides definitive identification of this compound. The mass spectrum of this compound is characterized by a specific fragmentation pattern that serves as a chemical fingerprint. The molecular ion peak and key fragment ions are used for confirmation. For example, GC-MS data available in public databases show characteristic peaks for this compound that can be used for its identification in complex matrices. nih.gov

Table 1: GC-MS Parameters and Findings for this compound Analysis

Parameter Value/Finding Reference
Instrumentation GC Varian 3300, GC-MS Varian 3800 researchgate.net
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS) researchgate.net
Capillary Column VF-5ms (low-polarity) researchgate.net
Carrier Gas Nitrogen (N₂) for GC, Helium (He) for GC-MS researchgate.net
Optimized Temperature 180°C (Column) researchgate.net
Elution Order Decylbenzene, Undecylbenzene, Dodecylbenzene, this compound researchgate.net
Detection Limit 1.2 x 10⁻⁴ Molar researchgate.net
Key MS Peaks (CI-B) m/z 259, 260, 261, 289 nih.gov

High-Performance Liquid Chromatography (HPLC) for Related Compounds

While GC is well-suited for this compound itself, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for analyzing related, less volatile, or more polar compounds, such as its sulfonation products, the linear alkylbenzene sulfonates (LAS). tandfonline.comblackmeditjournal.org The analysis of these derivatives is crucial, as this compound is a primary precursor for their production. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these separations. In this technique, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. researchgate.netiteh.ai The separation of LAS homologs and isomers is achieved by manipulating the mobile phase composition, often using a gradient elution. researchgate.net A typical mobile phase might consist of an aqueous solution, such as sodium perchlorate, and an organic modifier like acetonitrile or methanol. tandfonline.comresearchgate.net

The detection of these compounds is often performed using UV or fluorescence detectors. Fluorescence detection, in particular, offers high sensitivity and selectivity for aromatic compounds like LAS. researchgate.net Studies have shown that HPLC can successfully separate LAS isomers with alkyl chain lengths from 10 to 14 carbons. tandfonline.comblackmeditjournal.org This demonstrates the capability of HPLC to resolve complex mixtures of this compound-related compounds, which is essential for quality control and environmental monitoring. researchgate.net

Table 2: Representative HPLC Conditions for Analysis of this compound-Related Compounds (LAS)

Parameter Condition Reference
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) researchgate.net
Stationary Phase C8 or C18 column researchgate.netiteh.ai
Mobile Phase Gradient elution with Methanol/Sodium Perchlorate or Acetonitrile/Water tandfonline.comresearchgate.net
Detector Fluorescence (λex: 225 nm, λem: 290 nm) or UV researchgate.net
Application Separation of LAS homologs (C10-C14) and isomers tandfonline.comblackmeditjournal.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of this compound. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

The IR spectrum of this compound, available in spectral databases like the NIST WebBook and PubChem, displays characteristic absorption bands that confirm its structure. nih.govnist.gov Key features include:

C-H Stretching Vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the long tridecyl chain are observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

C-H Bending Vibrations: Out-of-plane bending vibrations for the substituted benzene ring appear in the lower frequency region (below 900 cm⁻¹), and their exact position can give clues about the substitution pattern.

Raman spectroscopy offers complementary information. renishaw.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would clearly show the symmetric ring breathing mode of the benzene ring, which is often a strong and sharp peak. acs.orgnih.gov Studies on a series of n-alkylbenzenes have shown that certain ring-based vibrational modes are largely unaffected by the length of the alkyl chain, serving as consistent markers for the phenyl group. aip.org

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹) Spectroscopic Technique
Aromatic C-H Stretch > 3000 IR, Raman
Aliphatic C-H Stretch < 3000 IR, Raman
Aromatic C=C Stretch 1600 - 1450 IR, Raman
Phenyl Ring Breathing ~1000 Raman (strong)
C-H Out-of-Plane Bend < 900 IR

Hyphenated Techniques in Comprehensive this compound Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex samples containing this compound and its isomers. nih.govchemijournal.com These approaches provide multi-dimensional data, enhancing both separation and identification capabilities. ijnrd.org

GC-MS, as discussed previously, is the most fundamental and widely used hyphenated technique for this purpose. chemijournal.com However, for exceedingly complex mixtures, more advanced techniques are required. Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant leap in separation power. sepsolve.comnih.gov In GCxGC, the effluent from a primary GC column is subjected to a second, different type of GC column via a modulator. wikipedia.org This results in a highly structured two-dimensional chromatogram, allowing for the separation of compounds that would co-elute in a single-dimension GC analysis. chemistry-matters.comgcms.cz When coupled with a mass spectrometer (GCxGC-MS), this technique provides unparalleled detail for characterizing complex hydrocarbon mixtures, including various alkylbenzene isomers. nih.gov

Other hyphenated techniques like LC-MS are crucial for analyzing derivatives of this compound, such as LAS, combining the separation power of liquid chromatography with the identification capabilities of mass spectrometry. nih.gov The development of interfaces like electrospray ionization (ESI) has made the coupling of LC and MS robust and sensitive. researchgate.net The integration of multiple techniques, such as LC-UV-MS, can provide orthogonal information (UV absorbance, mass-to-charge ratio) in a single run, greatly increasing the confidence in compound identification. nih.gov


This compound as a Base Stock in Advanced Lubricant Formulations

The industrial lubrication market requires base stocks that offer energy efficiency, high performance, and environmental acceptability. dow.com Synthetic base fluids, including those derived from this compound, are often employed to meet these demanding requirements. dow.comstle.orgpcc.eu this compound's utility as a lubricant base stock stems from its favorable thermal stability and solvency. scribd.com

Tribological Performance of this compound-based Lubricants

Tribology, the science of interacting surfaces in relative motion, is a critical aspect of lubricant performance. Lubricants are essential for reducing friction and wear between moving parts. icm.edu.pl The effectiveness of a lubricant is largely determined by its ability to form a protective film. instru.es

The tribological performance of lubricants can be enhanced with additives. rsc.org For instance, the addition of a small amount of ionic liquids to a base oil can significantly improve the tribological performance of the mixture compared to the neat oil. mdpi.com Research into various lubricant formulations, including those with bio-lubricants and synthetic bases, aims to optimize friction reduction and wear resistance. researchgate.netmdpi.com The coefficient of friction and wear scar diameter are key metrics used to evaluate tribological performance. mdpi.commdpi.com

While specific tribological data for pure this compound-based lubricants is not extensively detailed in the provided search results, the general principles of lubrication science suggest that its performance would be evaluated based on its ability to minimize friction and wear under various load and speed conditions. The formulation of trideylbenzene with performance-enhancing additives would be a key area of research to meet the demands of modern machinery. icm.edu.plmdpi.com

Thermal and Oxidative Stability Mechanisms in this compound Lubricant Systems

A lubricant's performance is significantly influenced by its thermal and oxidative stability. cambridgemillproducts.com High temperatures can trigger thermal degradation, leading to mass loss and thermo-oxidation. maconresearch.com Oxidative degradation is a primary mechanism by which oils deteriorate in service. cambridgemillproducts.com

The thermal stability of a lubricant is largely dependent on the chemical structure of its base stock. cambridgemillproducts.com Synthetic base stocks, such as polyalkylene glycols (PAGs), are known for their high resistance to thermal degradation and oxidation. pcc.eu The oxidative stability of a lubricant can be improved through the use of additives. cambridgemillproducts.com The process of oxidation involves the formation of peroxides and subsequently carbonyls, which can lead to the formation of sludge and deposits. cambridgemillproducts.com

Testing methods like the Rotating Bomb Oxidation Test (RBOT) and thermogravimetric analysis (TGA) are used to evaluate the oxidative and thermal stability of lubricants. cambridgemillproducts.comresearchgate.net Higher onset temperatures in TGA indicate greater thermal stability. researchgate.net For example, studies on biolubricants have shown that chemical modifications can lead to higher decomposition temperatures in both inert and oxidative atmospheres. mdpi.com Eastman Turbo Oil 2197, for instance, demonstrates superior thermal and oxidative stability, which is crucial for demanding applications like aeroderivative turbine engines. eastman.com Given that this compound possesses good thermal stability compared to mineral oils, it serves as a reliable base stock in formulations designed for high-temperature applications. scribd.com

Viscosity Index Improvement and Shear Stability Studies for this compound Formulations

The viscosity index (VI) is a measure of how much a lubricant's viscosity changes with temperature. machinerylubrication.com A higher VI is desirable as it indicates a more stable viscosity over a wide temperature range, ensuring a consistent lubricating film. machinerylubrication.comgoogleapis.com Viscosity index improvers, which are typically polymer additives, are used to enhance the VI of lubricants. chempoint.com

Shear stability is another critical property, representing the lubricant's resistance to viscosity loss under mechanical shear. instru.essavantlab.com Viscosity modifiers can be susceptible to shear thinning, where the polymer chains are broken down, leading to a permanent loss in viscosity. savantlab.com The Shear Stability Index (SSI) is a key parameter used to quantify this, with a lower SSI indicating better shear stability. cn-lubricantadditive.com

The selection of a viscosity index improver involves a trade-off between thickening efficiency and shear stability; higher molecular weight polymers offer better thickening but are more prone to shear. chempoint.com Therefore, research focuses on developing polymers that provide an optimal balance of these properties. googleapis.com For this compound-based formulations, the choice of VI improver and its concentration would be critical in defining the final product's performance characteristics, particularly for multi-grade oils that need to perform across a broad temperature spectrum. chempoint.comcn-lubricantadditive.com

Interactive Table: Key Lubricant Performance Parameters

Role of this compound in Surfactant Precursor Chemistry

This compound is a key raw material in the production of certain surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid. ontosight.ai Surfactants are widely used in detergents, emulsifiers, and wetting agents. ontosight.aicrosa.com.tw

Sulfonation and Ethoxylation of this compound for Anionic and Nonionic Surfactants

The conversion of this compound into surfactants primarily involves two chemical processes: sulfonation and ethoxylation.

Sulfonation is the process of attaching a sulfonic acid group (-SO3H) to the benzene ring of this compound. enviro.wiki This reaction is a cornerstone for producing anionic surfactants. The resulting this compound sulfonic acid is then typically neutralized, often with sodium hydroxide, to form sodium this compound sulfonate, a widely used anionic surfactant. ontosight.aiacs.org The sulfonation process can be carried out using various reagents, including sulfur trioxide (SO3), oleum (B3057394) (fuming sulfuric acid), or chlorosulfonic acid. enviro.wikigoogle.com The reaction is often conducted in falling film reactors to control the reaction conditions and prevent over-sulfonation. enviro.wikiacs.org

Ethoxylation is a process used to create nonionic surfactants. While this compound itself is not directly ethoxylated, the alcohol derived from it, tridecyl alcohol, is. This process involves reacting tridecyl alcohol with ethylene (B1197577) oxide to form tridecyl alcohol ethoxylates. venus-goa.com These nonionic surfactants are biodegradable and their properties, such as water solubility and cloud point, can be tailored by controlling the number of ethylene oxide units added to the alcohol. venus-goa.comresearchgate.net

Structure-Performance Relationships of this compound-Derived Surfactants

The performance of a surfactant is intrinsically linked to its molecular structure. For this compound-derived surfactants, the length and branching of the tridecyl group, as well as the nature of the hydrophilic head group, play a crucial role.

For anionic surfactants like sodium this compound sulfonate, the length of the alkyl chain influences its solubility and detergency. Longer alkyl chains generally lead to lower water solubility but enhanced cleaning performance on oily soils. The position of the benzene ring on the alkyl chain also affects the surfactant's properties. Linear alkylbenzene sulfonates (LAS) are known for their excellent biodegradability. researchgate.net The interaction of these surfactants with cations, such as calcium and magnesium in hard water, is also a critical performance factor, as it can lead to precipitation and a reduction in surfactant effectiveness. researchgate.net

For nonionic surfactants derived from tridecyl alcohol, the degree of ethoxylation is a key determinant of their properties. Increasing the number of ethylene oxide units increases the hydrophilic-lipophilic balance (HLB), making the surfactant more water-soluble. venus-goa.comekb.eg This, in turn, affects properties like the cloud point, which is the temperature at which an aqueous solution of a nonionic surfactant becomes cloudy. researchgate.net The structure of the hydrophobic part, including branching, can also influence performance characteristics such as solubilization. researchgate.net

Interactive Table: this compound-Derived Surfactants

Emulsification and Foaming Properties of this compound-Based Systems

This compound, primarily through its sulfonated derivative, this compound sulfonic acid and its salts, is a key component in the formulation of detergents and surfactants. ataman-chemicals.comontosight.ai These substances are valued for their ability to act as emulsifiers and for their foaming characteristics. ataman-chemicals.com An emulsion is a dispersion of one liquid in a second immiscible liquid, and emulsifiers are crucial for both the formation and stability of such systems. lankem.comwiley-vch.de

The effectiveness of this compound-based surfactants stems from their molecular structure, which features a long, nonpolar hydrocarbon tail (the tridecyl group) and a polar, hydrophilic head (the sulfonate group). This amphiphilic nature allows them to reduce the interfacial tension between oil and water, facilitating the formation of stable emulsions. lankem.com These properties are essential in cleaning products, where the surfactant encapsulates oily dirt, allowing it to be washed away with water.

Research and patent literature highlights the performance of this compound sulfonates in various formulations. They are noted for producing stable foams, even in the presence of fats. nih.gov In the textile industry, Linear Alkyl Benzene Sulphonic Acid (LABSA), a category that includes this compound derivatives, is used as a wetting and mercerizing agent. ataman-chemicals.com It also serves as an emulsifier in agricultural herbicides and industrial cleaners. ataman-chemicals.com

The foaming capability of a surfactant is a critical performance indicator in many applications. While high foam is often desired by consumers in products like liquid soaps, low-foaming detergents are necessary for applications like automatic dishwashing. google.com Formulations containing this compound sulfonate have been developed to meet a range of foaming requirements. For instance, certain compositions have been shown to possess excellent emulsification ratings and very good foaming properties. justia.com The stability of these foams is also a key consideration; some formulations are designed to create a stable lather that does not collapse quickly during use. google.com

Interactive Table: Emulsification and Foaming Characteristics of this compound-Based Surfactants

PropertyObservationApplication ContextSource
Emulsification Capable of emulsifying and dispersing in water. googleapis.comEssential for detergents and cleaning agents to remove oily soil. ataman-chemicals.comontosight.ai googleapis.com
Foaming in Soft Water Generally exhibits good foaming properties in soft water. crosa.com.twImportant for laundry detergents and soaps used in regions with low mineral content in water. crosa.com.tw
Foam Stability Can form stable foams, even in the presence of fat. nih.govDesirable in hand dishwashing liquids and shampoos for lasting lather. nih.gov
Low Foaming Can be formulated into low-foaming liquid detergents. google.comNecessary for use in machinery where high foam can impede performance, such as in automatic dishwashers. google.com
Wetting Agent Used as a wetting agent in conjunction with other surfactants. ataman-chemicals.comImproves the spreading of liquids on surfaces, crucial in applications like textile processing and agricultural sprays. ataman-chemicals.com ataman-chemicals.com

This compound in Refrigeration and Heat Transfer Applications

Alkylbenzenes, including this compound, are utilized in the formulation of specialized fluids for refrigeration and heat transfer applications. calderafluids.com A heat transfer fluid's primary role is to transport thermal energy from one part of a system to another. wikipedia.org Desirable characteristics for such fluids include high thermal stability, good heat transfer properties, low viscosity, and non-corrosiveness. wikipedia.orgforeverest.net

Compatibility Studies with Refrigerants

In refrigeration systems, the lubricant must be compatible with the refrigerant to ensure proper operation and longevity of the compressor. Alkylbenzene lubricants, for which this compound is a precursor, have been widely studied for their compatibility with various classes of refrigerants.

Historically, alkylbenzene lubricants showed good stability and miscibility with chlorofluorocarbon (CFC) and hydrochlorofluorocarbon (HCFC) refrigerants. freon.com With the phase-out of these ozone-depleting substances, research has focused on their compatibility with newer hydrofluorocarbon (HFC) and hydrofluoroolefin (HFO) refrigerants. purdue.educore.ac.uk

Compatibility is assessed based on several factors, including:

Miscibility: The ability of the lubricant and refrigerant to mix and form a single liquid phase is crucial for ensuring that the lubricant returns to the compressor. opteon.com

Stability: The chemical stability of the refrigerant-lubricant mixture is tested in sealed tubes with metals like copper, steel, and aluminum to ensure no adverse reactions occur under operating conditions. freon.compurdue.edu

Material Compatibility: The refrigerant and lubricant must not degrade other system components such as elastomers, gaskets, and polymers. purdue.educore.ac.uk

Studies have shown that while mineral oils are not soluble in HFC refrigerants, synthetic oils like polyol esters (POE) and polyalkylene glycols (PAG) are. purdue.edu Alkylbenzenes have been used in conjunction with HFCs, often in blends with other lubricants, to improve oil return and compatibility. freon.comhoneywell-refrigerants.com

Interactive Table: Compatibility of Alkylbenzene Lubricants with Refrigerant Classes

Refrigerant ClassCompatibility SummaryKey ConsiderationsSource(s)
CFCs (e.g., R-12) Good miscibility and long-term stability.Largely phased out due to environmental regulations. freon.com
HCFCs (e.g., R-22) Well-established compatibility and use.Being phased out; alkylbenzenes are a common lubricant choice. honeywell-refrigerants.com freon.comhoneywell-refrigerants.com
HFCs (e.g., R-134a, R-404A) Limited miscibility; often used in blends with POE or mineral oil. freon.comhoneywell-refrigerants.comLubricant selection is critical for oil return. POE is the primary recommended lubricant. purdue.eduopteon.com freon.compurdue.eduopteon.comhoneywell-refrigerants.com
HFOs (e.g., R-1234yf) Generally compatible with materials used in HFC systems.Lubricants developed for HFC systems have shown similar characteristics with HFOs. opteon.com core.ac.ukopteon.com

Thermal Transfer Efficiency in this compound-containing Fluids

The efficiency of a heat transfer fluid is determined by its thermophysical properties. High thermal conductivity allows for rapid heat transfer, while low viscosity ensures that less energy is required to pump the fluid through the system. foreverest.net

The thermal conductivity of a material indicates its ability to conduct heat. wikipedia.org While specific, verified values for the liquid thermal conductivity of this compound are not consistently published, it is expected to be in the range typical for organic liquids. scribd.com For comparison, the thermal conductivity of water at 20°C is approximately 0.6 W/m·K, while many oils have values between 0.1 and 0.2 W/m·K. gsu.edu

High thermal conductivity.

Low viscosity.

High heat capacity.

High density.

Fluids with high thermal stability are essential for maintaining these properties over long periods at elevated temperatures, preventing fluid degradation that can lead to fouling and reduced efficiency in heat exchangers. calderafluids.comforeverest.net

Dielectric Fluid Applications and Electrical Performance of this compound

Dielectric fluids, or insulating oils, are used in high-voltage electrical equipment like transformers, capacitors, and high-voltage cables. wikipedia.org Their primary functions are to provide electrical insulation, prevent electrical discharges (like corona and arcing), and dissipate heat. wikipedia.orgdehon.com A desirable dielectric fluid possesses high dielectric strength, high thermal stability, chemical inertness, and good heat transfer characteristics. wikipedia.org

While specific data on the application of pure this compound as a primary dielectric fluid is limited, the broader class of alkylbenzenes has been used in this field. Linear alkylbenzenes are noted for their good dielectric properties and are used in some high-voltage applications. scribd.com The chemical structure of this compound, a nonpolar aromatic hydrocarbon, is consistent with the types of molecules that are effective as dielectric insulators.

Electrical Stability and Breakdown Characteristics

The dielectric strength of an insulating material is the maximum electric field it can withstand without experiencing electrical breakdown and becoming conductive. mdma.ch This breakdown voltage is a critical parameter for any dielectric fluid. tecnotion.com For liquids, this property is highly sensitive to impurities such as water, dissolved gases, and particulate matter. wikipedia.org

The electrical stability of a dielectric fluid refers to its ability to maintain its insulating properties over time under electrical stress and at operating temperatures. Degradation of the fluid can lead to a decrease in its dielectric strength and eventual failure of the electrical equipment.

The breakdown voltage in a gas is described by Paschen's Law, which relates the breakdown voltage to the product of the gas pressure and the electrode gap distance. tecnotion.com While the mechanism in liquids is more complex, factors influencing breakdown include:

Molecular Structure: The inherent ability of the molecules to resist ionization.

Purity: The absence of water and ionic contaminants is crucial for high dielectric strength.

Temperature: Temperature can affect the viscosity and solubility of impurities, influencing breakdown voltage. researchgate.net

Pressure: Increased pressure can sometimes increase the dielectric strength.

Research on various insulating oils shows that breakdown voltages can vary significantly. For example, the breakdown voltage of insulation paper immersed in oil can change with temperature and aging. researchgate.net

Interactive Table: Factors Affecting Electrical Breakdown in Dielectric Fluids

FactorInfluence on Breakdown StrengthRationale
Water Content DecreasesWater is more conductive than oil and provides a path for electrical discharge.
Particulate Impurities DecreasesParticles can align in an electric field, creating a bridge for current to flow.
Dissolved Gases DecreasesGases can ionize under a strong electric field, initiating breakdown.
Oxidation DecreasesOxidation byproducts are often more polar and conductive, degrading performance.
Temperature VariableCan lower viscosity, potentially allowing impurities to align more easily, but can also affect other properties. researchgate.net

Long-Term Performance in Electrical Systems

The long-term performance of a dielectric fluid is determined by its resistance to degradation under the stresses of operation, which include high temperatures and continuous electrical fields. google.com The chemical stability of the fluid is paramount. For a hydrocarbon like this compound, the primary degradation pathway is oxidation. ontosight.ai

Exposure to oxygen, especially at the high temperatures found in transformers, can lead to the formation of acids, sludge, and other polar contaminants. These byproducts are detrimental to the fluid's performance, as they increase its conductivity and decrease its dielectric strength. Furthermore, the sludge can deposit on windings and cooling ducts, impeding heat transfer and causing the equipment to overheat.

To ensure long-term stability, dielectric fluids are often formulated with additives, such as antioxidants, to inhibit the oxidation process. The materials used in the construction of the electrical apparatus must also be compatible with the fluid to prevent chemical reactions that could degrade the oil or the solid insulation. The ability of a solid electrolytic capacitor, for example, to maintain stable electrical properties at high temperatures for hundreds or thousands of hours is a key performance metric. google.com The long-term reliability of any dielectric fluid in an electrical system depends on this resistance to thermal and oxidative breakdown.

Environmental Fate, Degradation, and Sustainability Aspects of Tridecylbenzene

Biodegradation Pathways of Tridecylbenzene in Various Environmental Compartments

This compound, a member of the linear alkylbenzene (LAB) group of compounds, is primarily used in the production of linear alkylbenzene sulfonate (LAS) detergents. nih.gov Its release into the environment can occur through various waste streams associated with its manufacturing and use. nih.gov The biodegradation of this compound is a critical process that determines its persistence and potential environmental impact.

Aerobic Biodegradation Mechanisms

Under aerobic conditions, this compound is readily biodegradable. nih.gov The primary mechanism of aerobic degradation involves the oxidation of the terminal methyl group of the long n-alkyl side chain to a carboxylic group. This is followed by a process known as β-oxidation, where the alkyl chain is progressively shortened. nih.gov Depending on whether the alkyl chain has an odd or even number of carbon atoms, this process results in the formation of different intermediates. nih.gov

For this compound, which has an odd number of carbons in its alkyl side chain, β-oxidation leads to the formation of 3-phenylpropionic acid. nih.gov In some microorganisms, such as Acinetobacter lwoffii, this intermediate is further transformed into trans-cinnamic acid, which has been identified as a dead-end product in this particular strain. nih.govasm.org In contrast, other microbial species, like Alcanivorax sp. strain MBIC 4326, are capable of further degrading similar compounds. For instance, 4-phenyl-3-butenoic acid is degraded to benzoic acid by this strain. nih.gov

River die-away tests have demonstrated that C13 isomers of linear alkylbenzenes are readily biodegradable, with reported half-lives of 4.3 and 8.4 days. nih.gov The rate of biodegradation is influenced by temperature, with rapid degradation occurring between 10 and 25°C. who.int

Anaerobic Biotransformation Studies

The anaerobic degradation of this compound is significantly slower than its aerobic counterpart. While linear alkylbenzene sulfonates (LAS), for which this compound is a precursor, are not removed during anaerobic sludge digestion, some studies have explored the potential for anaerobic biotransformation of LABs. who.intresearchgate.net

Aqueous enrichment cultures derived from soil contaminated with cable oil containing LABs have shown that degradation can occur under nitrate-reducing conditions. researchgate.net However, comprehensive studies on the anaerobic degradation of this compound specifically are limited. Research on soil slurries using radiolabeled LABs did not show significant degradation under iron-reducing, sulphate-reducing, and methanogenic conditions even after several months. researchgate.net This suggests that the potential for anaerobic biotransformation of this compound is limited under certain anoxic conditions. researchgate.net

Microbial Communities Involved in this compound Degradation

Several microbial species have been identified as capable of degrading linear alkylbenzenes. Acinetobacter lwoffii and Alcanivorax sp. strain MBIC 4326 are two examples of bacteria that can metabolize long-chain n-alkylbenzenes. nih.gov Alcanivorax species, in particular, are known for their ability to degrade a variety of hydrocarbons. nih.gov

The degradation of n-alkylbenzenes is not limited to a single microbial species but often involves a community of microorganisms. researchgate.net Studies on soil contaminated with LABs have indicated that changes in microbial diversity occur following contamination. researchgate.net Furthermore, the rapid degradation of LABs in previously anaerobic contaminated soils upon exposure to air suggests the development of a community of facultative anaerobes capable of degrading these compounds. researchgate.net Fungi and yeast are also known to be capable of hydrocarbon degradation, primarily through the action of cytochrome P450 monooxygenases under aerobic conditions. nih.gov

Environmental Partitioning and Transport of this compound

The environmental distribution of this compound is governed by its physicochemical properties, which influence its movement and partitioning between air, water, soil, and sediment.

Sorption to Soil and Sediment

This compound has a high potential for sorption to soil and sediment. This is indicated by its estimated organic carbon-water (B12546825) partition coefficient (Koc) value of 4.3 x 10^5, which suggests that it is expected to be immobile in soil. nih.gov When released into water, this compound is expected to adsorb to suspended solids and sediment due to this high Koc value. nih.gov

The strong hydrophobicity of this compound, characterized by a high octanol-water partition coefficient (log Kow > 5.19), favors its partitioning into sediment rather than remaining dissolved in the water column. industrialchemicals.gov.au This sorption to soil and sediment can act as a sink for this compound in the environment, although it may also lead to its persistence in these compartments. The interaction between biodegradation and sorption is complex, as the absorbed fraction of similar compounds like LAS has been shown to be available for biodegradation. cleaninginstitute.org

Volatilization and Atmospheric Dispersion

Volatilization is another important fate process for this compound. nih.gov With a vapor pressure of 1.27 x 10^-5 mm Hg at 25°C, this compound is expected to exist in both the vapor and particulate phases in the atmosphere. nih.gov

The estimated Henry's Law constant of 0.18 atm-cu m/mole suggests that volatilization from moist soil and water surfaces is an important transport mechanism. nih.gov However, the strong adsorption of this compound to soil is expected to reduce the rate of volatilization from soil surfaces. nih.gov this compound is not expected to volatilize from dry soil surfaces based on its vapor pressure. nih.gov

Once in the atmosphere, vapor-phase this compound is subject to degradation by photochemically-produced hydroxyl radicals. The estimated half-life for this reaction is approximately 18 hours. nih.gov Particulate-phase this compound can be removed from the atmosphere through wet and dry deposition. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C19H32 nih.gov
Molecular Weight 260.5 g/mol nih.gov
Vapor Pressure 1.27 x 10^-5 mm Hg at 25°C nih.gov
Log Kow 9.36 nih.gov
Estimated Koc 4.3 x 10^5 nih.gov
Estimated Henry's Law Constant 0.18 atm-cu m/mole nih.gov
Atmospheric Half-life ~18 hours nih.gov

Advanced Oxidation Processes (AOPs) for this compound Remediation

Advanced Oxidation Processes (AOPs) represent a category of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.comjuniperpublishers.com These processes are often employed for the remediation of persistent organic pollutants that are difficult to treat with conventional methods. juniperpublishers.com AOPs are characterized by the generation of highly reactive radicals at ambient temperature and pressure, which can lead to the complete mineralization of organic compounds into non-toxic substances such as carbon dioxide and water. juniperpublishers.com

Photocatalytic Degradation of this compound

Photocatalytic degradation is an advanced oxidation process that utilizes a semiconductor photocatalyst, which, when irradiated with light of sufficient energy, generates electron-hole pairs. wikipedia.org These charge carriers can react with water and oxygen to produce highly reactive oxygen species (ROS), including powerful hydroxyl radicals (•OH), which are non-selective oxidants capable of degrading a wide range of organic contaminants. wikipedia.orgnih.gov

The general mechanism begins with the absorption of a photon by the semiconductor catalyst, creating an excited electron (e−) and a positive hole (h+). wikipedia.org The positive holes can oxidize water molecules to form hydroxyl radicals, while the electrons can reduce molecular oxygen to produce superoxide (B77818) radicals. wikipedia.orgnih.gov These radicals then attack the organic pollutant, breaking it down into smaller, less harmful molecules, and ideally leading to complete mineralization.

While specific research focusing exclusively on the photocatalytic degradation of this compound is not widely detailed, the process has proven effective for other aromatic hydrocarbons like benzene (B151609) and toluene (B28343), as well as various industrial dyes. nih.govmdpi.com For instance, studies using modified titanium dioxide (TiO2) composites have shown high degradation rates for gaseous benzene (97%) and toluene (97%). mdpi.com The fundamental principles suggest that the benzene ring of the this compound molecule would be susceptible to attack by the hydroxyl radicals generated during photocatalysis. The efficiency of the degradation can be influenced by factors such as the type of catalyst, pH, light intensity, and the presence of other substances in the water. mdpi.comscielo.br

ParameterDescriptionRelevance to this compound Degradation
Process Heterogeneous PhotocatalysisA semiconductor catalyst is suspended in the contaminated water and activated by a light source (e.g., UV or solar light).
Primary Oxidant Hydroxyl Radical (•OH)A highly reactive, non-selective species that attacks the aromatic ring and alkyl chain of the this compound molecule. wikipedia.org
Catalysts Semiconductor materials (e.g., TiO₂, ZnO)The choice of catalyst affects the efficiency and the required wavelength of light. Modified catalysts are often used to enhance performance under visible light. mdpi.comresearchgate.net
End Products Intermediates, CO₂, H₂OThe goal is complete mineralization to carbon dioxide and water, though intermediate byproducts may form during the process.

Ozonation and Fenton-based Oxidation

Ozonation and Fenton-based processes are two other prominent AOPs used for wastewater treatment.

Ozonation involves the use of ozone (O₃) as a powerful oxidant. The process can degrade pollutants directly via molecular ozone or indirectly through the hydroxyl radicals formed from ozone decomposition in water, particularly at higher pH levels. The combination of ozone with ultraviolet (UV) radiation is a well-established AOP that enhances hydroxyl radical production, accelerating the degradation of organic compounds. Studies on structurally similar compounds, such as linear dodecylbenzenesulfonates, have shown that exposure to ozone and UV light leads to their decomposition, with byproducts including formaldehyde (B43269) and glyoxal (B1671930) being formed. cir-safety.org

AOP MethodReagents & ConditionsPrimary Oxidant(s)Key Characteristics & Applicability
Ozonation Ozone (O₃), often with UV lightO₃, Hydroxyl Radical (•OH)Effective for a wide range of organics; UV combination enhances radical production. cir-safety.org
Fenton Oxidation Hydrogen Peroxide (H₂O₂), Iron Catalyst (Fe²⁺)Hydroxyl Radical (•OH)Rapid and powerful oxidation; typically requires acidic pH (2-4); generates iron sludge. wikipedia.orgresearchgate.net
Photo-Fenton H₂O₂, Fe²⁺, UV LightHydroxyl Radical (•OH)UV light enhances the regeneration of Fe²⁺ from Fe³⁺, increasing process efficiency and potentially widening the effective pH range. mdpi.com

Green Chemistry Principles in this compound Production and Application

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. raijmr.comnih.gov Applying these principles to the lifecycle of this compound aims to enhance the sustainability of its production and use.

The conventional industrial production of alkylbenzenes often involves Friedel-Crafts alkylation, which traditionally uses catalysts that can be hazardous and difficult to handle. The subsequent sulfonation to produce detergents like sodium this compound sulfonate also presents environmental challenges. cir-safety.orgvulcanchem.com Green chemistry offers several avenues for improvement.

Catalysis: A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones. rasayanjournal.co.in In alkylbenzene synthesis, there is a move towards replacing traditional catalysts with more benign and reusable alternatives. For example, modern processes for linear alkylbenzene (a related product class) focus on developing improved catalysts to guarantee the efficiency and sustainability of the industry. researchgate.net The use of specific catalysts like nickel has been reported in the synthesis of this compound, which can offer more efficient and cleaner reaction pathways. sci-hub.se

Safer Solvents and Reaction Conditions: Many chemical syntheses rely on volatile organic solvents that can be toxic and environmentally harmful. matanginicollege.ac.in Green chemistry encourages the use of safer alternatives such as water, supercritical fluids (like CO₂), or solventless reaction conditions. matanginicollege.ac.in While this compound itself can be used as a high-boiling point hydrocarbon solvent in certain applications, such as the synthesis of nanosized copper compounds, google.com its own production should strive to minimize the use of hazardous ancillary substances.

Atom Economy and Waste Reduction: Green synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, a principle known as atom economy. matanginicollege.ac.in This involves optimizing reactions to reduce the formation of byproducts. Recent advancements in catalytic sulfonation for related compounds have focused on reducing byproduct formation, thereby enhancing the environmental sustainability of the process. vulcanchem.com

Use of Renewable Feedstocks: While currently derived from petroleum feedstocks, future green chemistry approaches could explore the synthesis of adipic acid (a chemical with a similar carbon backbone length) from renewable sources like D-glucose, which could potentially serve as a model for future biorefineries. matanginicollege.ac.in This highlights a long-term goal of shifting from fossil-fuel-based to bio-based chemical production.

Green Chemistry PrincipleApplication in this compound Lifecycle
Catalysis Replacing hazardous Friedel-Crafts catalysts with more efficient and reusable solid acid or metal catalysts (e.g., Nickel) to improve yields and reduce waste. rasayanjournal.co.inresearchgate.netsci-hub.se
Safer Solvents Moving away from traditional volatile organic solvents in the production process towards alternatives like water or supercritical CO₂. matanginicollege.ac.in
Atom Economy Optimizing reaction pathways (e.g., alkylation and sulfonation) to minimize byproducts and maximize the conversion of raw materials into the desired product. vulcanchem.commatanginicollege.ac.in
Designing for Degradation While not a production principle, designing related products like detergents (this compound sulfonate) for better biodegradability is a key green chemistry goal.

Theoretical and Computational Chemistry Approaches to Tridecylbenzene

Quantum Chemical Calculations for Tridecylbenzene Structure and Reactivity

Quantum chemical calculations serve as a powerful tool for elucidating the fundamental properties of molecules like this compound. rsdjournal.org These methods, rooted in the principles of quantum mechanics, provide detailed insights into electronic structure, bonding, and chemical reactivity. nih.govmdpi.com By solving approximations of the Schrödinger equation, researchers can model molecular behavior at the atomic level, offering a level of detail often unattainable through experimental means alone. rsdjournal.org

Electronic Structure and Bonding Analysis

The electronic structure of this compound, like other aromatic compounds, is characterized by the delocalized π-electron system of the benzene (B151609) ring. nih.gov Quantum chemical methods, such as Density Functional Theory (DFT), are employed to analyze the distribution of electron density and the nature of chemical bonds within the molecule. mdpi.com This analysis involves examining molecular orbitals, bond orders, and atomic charges to understand the interplay between the alkyl chain and the aromatic ring.

The long tridecyl chain, being an electron-donating group, influences the electron density of the benzene ring. This interaction can be quantified through computational analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting the molecule's reactivity and spectroscopic properties.

Analysis of the chemical bonding in this compound extends to understanding the nature of the covalent bonds between carbon and hydrogen atoms in both the alkyl and aromatic moieties. ruhr-uni-bochum.de Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize bond critical points and elucidate the nature of atom-atom interactions. mdpi.com

Reaction Pathway Modeling and Transition State Characterization

Quantum chemical calculations are instrumental in modeling chemical reactions involving this compound, such as its sulfonation. researchgate.net These calculations can map out the potential energy surface of a reaction, identifying the most energetically favorable pathway from reactants to products. utah.edu A key aspect of this is the characterization of transition states—the high-energy structures that exist fleetingly as reactants transform into products. chemrxiv.org

For instance, in the sulfonation of this compound, computational models can predict the structure of the transition state and its associated activation energy. researchgate.net This information is crucial for understanding the reaction kinetics and optimizing industrial processes. vurup.sk By comparing the energies of different possible reaction intermediates and transition states, researchers can determine the regioselectivity of the reaction, i.e., at which position on the benzene ring the sulfonation is most likely to occur.

Modern computational approaches, including machine learning potentials, are enhancing the ability to model complex reaction energetics and predict reaction barrier heights with greater accuracy and efficiency. chemrxiv.org These methods can simulate a wide range of reaction conditions, providing valuable insights into reaction mechanisms. chemrxiv.org

Molecular Dynamics Simulations of this compound in Solvents and Interfaces

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations are particularly useful for studying its behavior in solution and at interfaces, which is critical for its applications in areas like detergents and lubricants. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, interacts with its surroundings, and organizes itself. mdpi.com

Intermolecular Interactions and Self-Assembly Studies

The amphiphilic nature of this compound, with its nonpolar alkyl tail and polarizable benzene head, drives its behavior in different environments. MD simulations can probe the intermolecular interactions between this compound molecules and with solvent molecules. mit.edu These interactions, which include van der Waals forces and π-π stacking between benzene rings, govern the self-assembly of this compound molecules into larger structures like micelles. mdpi.com

Computational studies can quantify the strength of these interactions. For instance, Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies. mdpi.com This level of detail helps in understanding why and how this compound molecules aggregate in a particular manner.

Diffusion and Transport Phenomena

The movement of this compound molecules, or their diffusion, is a key property influencing various industrial processes. vurup.skacs.org MD simulations can be used to calculate diffusion coefficients of this compound in different media. By tracking the mean square displacement of molecules over time, these simulations provide a direct measure of how quickly the molecules move through the solvent.

In processes like sulfonation, the diffusion of reactants through a liquid film is a critical, often rate-limiting, step. vurup.skchemithon.com MD simulations can help visualize and quantify this diffusion process at the molecular level. acs.org Furthermore, these simulations can investigate the transport of this compound across interfaces, such as a liquid-liquid or liquid-gas interface, which is relevant to its performance in various applications.

Computational Approaches to Predict Performance Characteristics

Computational chemistry offers a suite of tools to predict the macroscopic performance characteristics of this compound from its molecular structure. These predictive models are often based on Quantitative Structure-Activity/Property Relationships (QSAR/QSPR), which correlate molecular descriptors with physical, chemical, or biological activity. researchgate.netrjpbcs.com

By leveraging quantum mechanical calculations and other computational methods, a wide range of properties can be estimated. For example, the vapor pressure of this compound can be predicted using quantum mechanical approaches that calculate the Gibbs free energy change for the transition from the condensed to the gas phase. researchgate.net Such predictions are valuable for environmental fate modeling and process design. researchgate.netnih.gov

Computational models can also predict other performance-related properties. For instance, models can be developed to estimate the flash point of hydrocarbons based on their molecular structure. rjpbcs.com In the context of detergents, computational methods can help in understanding and predicting the liquid-liquid equilibrium in multicomponent systems, which is crucial for formulation and purification processes. pnu.ac.ir The accuracy of these prediction methods is continually improving, with machine learning and artificial intelligence techniques showing particular promise in developing highly predictive models. pnu.ac.ir

Predicted PropertyComputational MethodReference
Vapor PressureQuantum Mechanics (CRENSO workflow) researchgate.net
Flash PointGenetic Algorithm/Multiple Linear Regression rjpbcs.com
Liquid-Liquid EquilibriaNRTL, MLP-ANN, ANFIS pnu.ac.ir

Computational Fluid Dynamics in this compound Systems

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that employs numerical analysis to simulate fluid flow, heat transfer, and related phenomena. rsc.orgyoutube.com It is a vital tool in chemical engineering for designing, analyzing, and optimizing reactors and other process equipment. nih.govmdpi.com By solving the governing partial differential equations for conservation of mass, momentum, and energy, CFD can predict the behavior of fluids within a system, such as their velocity, pressure, and temperature profiles. youtube.commit.edu

A significant application of these principles is found in the modeling of the industrial sulfonation of this compound in a falling film reactor. researchgate.net This process is critical for producing alkylbenzene sulfonic acid, a precursor to common surfactants. Researchers have developed sophisticated mathematical models to simulate this process, providing a detailed analysis of the reactor's operation. researchgate.net

One such model combines partial differential equations with ordinary differential equations to describe the complex interplay of momentum, mass, and heat transfer. researchgate.net This diffusion-convection-reaction model was solved using techniques like the method of lines with an adaptive mesh and a finite difference backward implicit scheme. researchgate.net The simulation provides crucial insights into the reactor's performance by predicting:

Temperature Distribution : The model can calculate temperature profiles along the reactor, identifying "hot zones" near the entrance where the exothermic reaction causes a significant temperature increase (a rise of approximately 36 K was noted in one study). researchgate.net

Conversion Profiles : It tracks the conversion of this compound and SO3 along the length of the reactor tubes. researchgate.net

Concentration Distribution : The model details the concentration of reactants and products within the liquid film. researchgate.net

These simulations allow for a comprehensive analysis of how various operating parameters affect the final product quality, making it an invaluable tool for industrial process optimization. researchgate.net The table below summarizes key aspects of a CFD-based model for a this compound sulfonation reactor.

Table 1: Parameters and Outputs of a CFD-based Model for a this compound Sulfonation Reactor

Model Aspect Description Reference
Model Composition Composed of three partial differential equations, three ordinary differential equations, and several arithmetic equations. researchgate.net
Numerical Method Solved using the method of lines with an adaptive mesh, featuring 60 nodes in the radial direction for discretization. researchgate.net
Analyzed Variables Includes liquid and gas flow rates, physical properties, feed composition, and cooling water temperature. researchgate.net

| Predicted Outputs | Generates longitudinal temperature profiles, conversion rates, and concentration distributions within the reactor. | researchgate.net |

Predictive Modeling of this compound Performance via Simulation

Predictive modeling leverages simulation and data analysis to forecast the behavior and performance of a system under various conditions. ebsco.com These models are built on historical and experimental data to simulate future outcomes, optimize processes, and guide decision-making. ebsco.com In the context of this compound and related compounds, predictive models are used to understand everything from reaction kinetics to environmental fate.

The mathematical model of the this compound sulfonation reactor described previously is a prime example of predictive modeling. researchgate.net Its ability to forecast outcomes based on input variables allows operators to optimize performance without costly and time-consuming physical trials. researchgate.net The accuracy of such models is paramount. In one study, the model's predictions were compared to actual plant data, showing a minimal percentage of error: 0.03% for the exit liquid mean temperature and 1% for SO3 conversion. researchgate.net This high level of accuracy validates the model as a reliable predictive tool for industrial applications. researchgate.net

Beyond reactor performance, simulations are used to predict other properties of this compound and similar long-chain alkylbenzenes. For instance, models have been developed to predict the sooting tendencies of these compounds. copernicus.org Furthermore, simulations are used to understand the formation of secondary organic aerosols from intermediate volatility organic compounds (IVOCs), where this compound is a relevant species. copernicus.orgcopernicus.org In these atmospheric models, compounds like this compound are often grouped into lumped species (e.g., aromatics with 11 to 22 carbon atoms) to simulate their complex oxidation pathways and contribution to aerosol formation. copernicus.org

Molecular dynamics (MD) simulations offer another layer of predictive insight at the atomic level. ebsco.commdpi.com These simulations model the movement and interaction of individual atoms and molecules, providing a microscopic view of a substance's properties. ebsco.com For example, MD simulations have been used to study the behavior of alkyl benzene sulfonates at interfaces, revealing how they arrange themselves and interact with other molecules, which is fundamental to their function as surfactants. rsc.org

The table below highlights the predictive capabilities demonstrated in the modeling of the this compound sulfonation process.

| Hot Zone Detection | Identifies peak temperature locations, which is critical for reactor safety and control. | Predicted an increase of ~36 K | researchgate.net |

Future Perspectives and Emerging Research Avenues for Tridecylbenzene

Integration of Tridecylbenzene in Sustainable Chemical Processes

The future of this compound and related alkylbenzenes is increasingly tied to the development of sustainable chemical processes. A significant area of research focuses on shifting away from traditional petroleum-based feedstocks towards more environmentally friendly alternatives. This includes the use of renewable resources and the recycling of waste materials. google.com

One promising approach involves the production of alkylbenzenes from waste plastic feedstocks. This method addresses both the growing environmental concerns over fossil fuel extraction and the global issue of plastic waste. google.com In this process, waste plastic can be used to derive the non-aromatic portion of the alkylbenzene, while the aromatic component can be sourced from traditional petroleum-based feedstocks, renewable sources like natural oils, or the naphtha fraction of the waste plastic itself. google.com

The sulfonation of linear alkylbenzenes, including this compound, is a key process for producing anionic surfactants. acs.orgresearchgate.net Research is ongoing to optimize this process, focusing on factors like reactor design and operating conditions to improve efficiency and selectivity. researchgate.net The goal is to develop more sustainable manufacturing routes with reduced environmental impact. researchgate.net

Advanced Materials Design Incorporating this compound Motifs

Researchers are exploring the incorporation of this compound and similar structures into advanced materials to enhance their properties. In the field of organic electronics, for instance, the design of new materials for applications like organic photovoltaic (OPV) devices is a key focus. ucl.ac.uk The fundamental properties of conjugated materials, which can include alkylbenzene derivatives, are being investigated to improve light absorption and energy conversion efficiency. ucl.ac.uk

One study synthesized 1,3-Dimethoxy-5-tridecylbenzene as a precursor in the development of novel conjugated organic materials. ucl.ac.uk The research explored how heteroatomic substitution and other molecular modifications could influence the electronic properties of these materials, aiming to create more efficient components for electronic devices. ucl.ac.uk

Furthermore, this compound derivatives are being investigated in the context of polymer chemistry. For example, tri(tridecyl) benzene-1,2,4-tricarboxylate is a subject of market analysis, indicating its use in various industrial applications that may include polymers and other advanced materials. prof-research.com

Bio-based and Renewable Feedstocks for this compound Synthesis

A major driver in the future of this compound synthesis is the transition to bio-based and renewable feedstocks. This shift is motivated by concerns over the depletion of fossil fuels and the desire to reduce the carbon footprint of chemical manufacturing. google.comcefic.org

Several methods for producing linear alkylbenzenes from bio-renewable sources are under development. One such method involves using natural oils derived from plants or algae. justia.com The process includes steps like hydrogenation, deoxygenation, and isomerization to convert the natural oils into a hydrocarbon mixture, which is then processed to produce linear alkylbenzenes. justia.com

Another approach utilizes the metathesis of fatty acids or their esters to produce alkenes, which are then used to alkylate benzene (B151609). google.com This method allows for the production of linear alkylbenzenes with a significant bio-based content. google.com Companies like Cepsa Química have introduced products such as NextLab, a linear alkylbenzene (LAB) produced from renewable and circular feedstocks like vegetable oils and waste products. cefic.orgpersonalcareinsights.com These bio-based LABs offer a significant reduction in carbon footprint compared to their fossil-fuel-derived counterparts. cefic.org Unilever has already started using this renewable and biodegradable surfactant in some of its major brands. personalcareinsights.com

The following table summarizes different approaches to producing linear alkylbenzenes from renewable feedstocks:

Feedstock SourceKey Process StepsResulting ProductReference
Natural OilsDeoxygenation, Dehydrogenation, AlkylationRenewable Linear Alkylbenzene google.com
Bio-renewable Feedstock (e.g., plant/algae oils)Hydrogenation, Deoxygenation, Isomerization, Reforming, AlkylationLinear Alkylbenzene Product justia.com
Waste PlasticPre-fractionation, AlkylationAlkylbenzene from Waste Feedstock google.com
Vegetable Oils, Waste ProductsMass Balance Approach, Co-processingNextLab (Sustainable LAB) cefic.org
Fatty Acids/EstersMetathesis, Alkylation, SulfonationBio-based Linear Alkylphenyl Sulfonates google.com

Challenges and Opportunities in this compound Research

While the future of this compound research holds significant promise, there are also challenges to overcome. One of the primary challenges is the development of cost-effective and efficient processes for synthesizing this compound and other alkylbenzenes from renewable feedstocks that can compete with established petrochemical routes. google.com

The optimization of reaction conditions and catalyst performance is crucial for improving the yield and purity of bio-based products. google.com For instance, in the deoxygenation of coconut oil to produce paraffins for LAB synthesis, catalyst activity and selectivity play a critical role in the linearity of the final product. google.com

Another area of research involves understanding the environmental fate and behavior of this compound and its derivatives, such as this compound sulfonate. researchgate.netnih.gov Studies on their biodegradation and removal in wastewater treatment systems, like constructed wetlands, are important for assessing their environmental impact. researchgate.net Research has shown that the removal efficiency of alkylbenzene sulfonates can vary depending on the length of the alkyl chain. researchgate.net

Despite the challenges, there are numerous opportunities. The development of sustainable surfactants from bio-based this compound aligns with the growing consumer demand for environmentally friendly products. personalcareinsights.com Furthermore, the unique properties of this compound and its derivatives create opportunities for their use in a wide range of applications, from detergents and lubricants to advanced materials and organic electronics. ucl.ac.ukontosight.ai Continued research into quantum chemical solvation models can also help in predicting the properties of this compound in various solutions, aiding in its application and process design. d-nb.info

Q & A

Q. What are the standard methodologies for synthesizing tridecylbenzene with high purity, and how can reproducibility be ensured?

  • Methodological Answer : this compound synthesis typically involves Friedel-Crafts alkylation of benzene with tridecyl halides or alcohols, using catalysts like AlCl₃. Key steps include:
  • Stoichiometric control : Maintain a 1:1.2 molar ratio of benzene to alkylating agent to minimize side products .
  • Purity verification : Use gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm molecular structure and purity (>98%).
  • Reproducibility : Document reaction parameters (temperature, solvent, catalyst concentration) in detail, adhering to guidelines for experimental reproducibility .

Q. How can researchers determine the environmental persistence of this compound in aqueous systems?

  • Methodological Answer : Conduct biodegradation studies under controlled conditions:
  • Test setup : Use OECD 301F (Manometric Respirometry Test) to measure oxygen consumption in activated sludge .
  • Analytical validation : Pair with high-performance liquid chromatography (HPLC) to track compound degradation kinetics.
  • Data interpretation : Compare half-life (t₁/₂) values against regulatory thresholds (e.g., EU REACH criteria) to assess persistence .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer : Address discrepancies through systematic analysis:
  • Controlled variables : Standardize temperature (e.g., 25°C ± 0.1°C) and solvent purity (HPLC-grade) .
  • Technique triangulation : Combine gravimetric analysis, UV-Vis spectroscopy, and dynamic light scattering (DLS) to cross-validate solubility measurements .
  • Statistical rigor : Apply ANOVA to assess inter-laboratory variability and identify outlier methodologies .

Q. How can computational modeling optimize this compound’s role as a surfactant in micelle formation studies?

  • Methodological Answer : Integrate molecular dynamics (MD) simulations with experimental validation:
  • Parameterization : Use density functional theory (DFT) to calculate critical micelle concentration (CMC) and aggregation numbers .
  • Experimental calibration : Validate models using small-angle neutron scattering (SANS) to measure micelle size distributions .
  • Data synthesis : Compare simulated and empirical CMC values to refine force-field parameters .

Q. What protocols ensure safe handling of this compound in long-term toxicological studies?

  • Methodological Answer : Follow tiered safety measures:
  • Engineering controls : Use fume hoods with ≥100 ft/min face velocity and closed-system reactors to limit exposure .
  • PPE compliance : Wear nitrile gloves (tested against ASTM F739 permeation standards) and safety goggles with side shields .
  • Waste management : Neutralize residues with activated carbon before disposal, adhering to EPA hazardous waste guidelines .

Data Management & Analysis

Q. How should researchers design experiments to minimize bias when studying this compound’s photostability?

  • Methodological Answer : Implement blinded and randomized trial designs:
  • Blinding : Assign sample IDs via a third-party system to prevent observer bias during UV irradiation tests .
  • Replication : Conduct triplicate runs under identical light intensity (measured by radiometry) .
  • Data transparency : Archive raw spectral data (e.g., FTIR peak assignments) in supplemental materials for peer review .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Apply multivariate analysis:
  • PCA (Principal Component Analysis) : Identify key variables (e.g., catalyst activity, reaction time) driving variability .
  • Control charts : Monitor yield and purity using Shewhart charts with 3σ limits to detect process deviations .
  • Meta-analysis : Aggregate data from ≥10 independent syntheses to establish confidence intervals for critical parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.